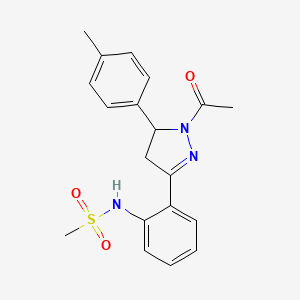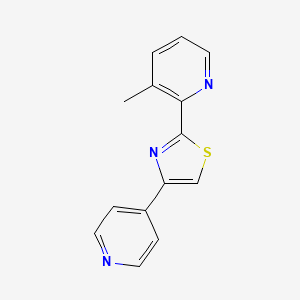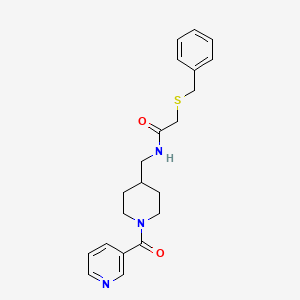![molecular formula C19H24FN3O3 B2627269 3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-38-8](/img/structure/B2627269.png)
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
作用機序
Target of Action
The primary target of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a core component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Mode of Action
3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1. This interaction forms T-shaped π–π interactions with His136, stabilizing the inactive conformation of RIPK1 .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. Necroptosis is a type of programmed cell death that is morphologically similar to necrosis. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action involve the inhibition of necroptosis, leading to a decrease in cell death. This can have therapeutic potential in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
生化学分析
Biochemical Properties
3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . This compound interacts with delta opioid receptors (DORs), which are G-protein coupled receptors (GPCRs) involved in modulating pain and other neurological functions . The interaction with DORs is characterized by binding to the orthosteric site, as suggested by docking and molecular dynamic simulations . This binding leads to a slight bias towards G-protein signaling, which is crucial for its pharmacological effects .
Cellular Effects
The effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those associated with delta opioid receptors . It has been shown to have anti-allodynic efficacy in models of inflammatory pain, indicating its potential in pain management . Additionally, the compound’s interaction with DORs can impact gene expression and cellular metabolism, further influencing cellular functions .
Molecular Mechanism
At the molecular level, 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with delta opioid receptors . The compound binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This activation results in various downstream effects, including changes in gene expression and enzyme activity . The compound’s ability to selectively target DORs while exhibiting a slight bias towards G-protein signaling is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-allodynic effects, making it a potential candidate for pain management . At higher doses, there may be threshold effects and potential toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are critical for its pharmacological effects . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for ensuring the compound reaches its intended site of action .
Subcellular Localization
The subcellular localization of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a hydantoin derivative.
Introduction of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl group is introduced to the spirocyclic core.
Addition of the pentanoyl group: The final step involves the acylation of the spirocyclic compound with a pentanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the spirocyclic core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .
科学的研究の応用
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties
類似化合物との比較
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Shares a similar spirocyclic structure but differs in the substituents attached to the core.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.
Uniqueness
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-3-4-16(24)22-11-9-19(10-12-22)17(25)23(18(26)21-19)13-14-5-7-15(20)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILQCBLPQVADLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)
![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)
![5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)
